![molecular formula C9H18N2 B13336172 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 14789-33-4](/img/structure/B13336172.png)
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-3,7-diazabicyclo[331]nonane is a bicyclic organic compound with the molecular formula C9H18N2 It is a derivative of diazabicyclo[331]nonane, characterized by the presence of two nitrogen atoms in its bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of diamines with suitable carbonyl compounds. For instance, the reaction of 1,5-diaminopentane with acetone under acidic conditions can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or distillation to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways, particularly in the context of neurotransmission.
Medicine: Explored for its potential therapeutic applications, including as a cognitive enhancer and in the treatment of neurological disorders.
Industry: Utilized in the synthesis of polymers and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as receptors and enzymes. For example, it has been studied as a positive allosteric modulator of AMPA receptors, which are involved in synaptic transmission and plasticity. The compound binds to specific sites on the receptor, enhancing its activity and thereby influencing cognitive functions and memory .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dioxide: Similar in structure but contains a sulfur atom.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains oxygen and sulfur atoms in the bicyclic structure.
9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Contains oxygen, selenium, and sulfur atoms .
Uniqueness
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is unique due to its specific bicyclic structure with two nitrogen atoms, which imparts distinct chemical reactivity and biological activity. Its ability to act as a ligand and modulate biological pathways sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
14789-33-4 |
|---|---|
Molekularformel |
C9H18N2 |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C9H18N2/c1-10-4-8-3-9(5-10)7-11(2)6-8/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
XVHVEMJNJDESBO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2CC(C1)CN(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




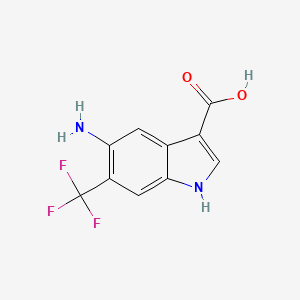
![7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13336108.png)
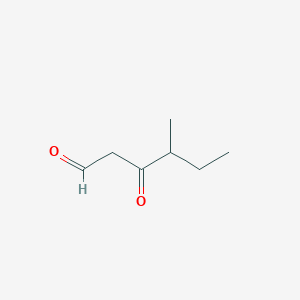
![1-Isopropyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13336114.png)
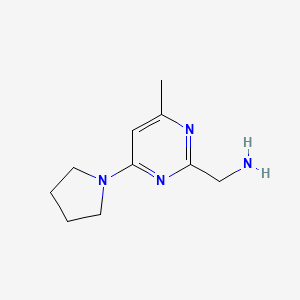
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13336130.png)
![2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B13336140.png)


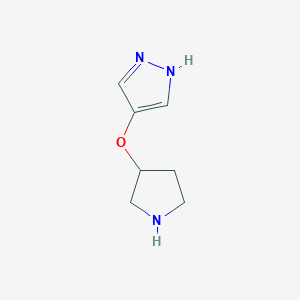
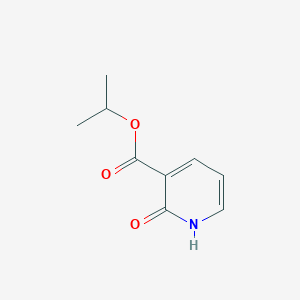
![4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13336170.png)
